Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)-
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Overview
Description
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including diene, diol, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- involves multiple steps. One effective method involves the use of glycyrrhetic acid as a starting material. The process includes treating the substrate with a molar excess of sodium borohydride (NaBH4) in tetrahydrofuran (THF) and water, followed by dehydration of the intermediate epimeric mixture using concentrated hydrochloric acid (HCl) in THF . Another method involves the sequential treatment of the starting material with di-isobutylaluminum hydride (DIBAH) in dichloromethane (CH2Cl2) and water to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent composition, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing their activity. This can lead to changes in gene expression, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3β-Hydroxy-18βH-Olean-9(11),12(13)-Dien-30-Oic Acid: This compound shares a similar structure and is used as a platform for synthesizing pharmacologically active compounds.
Karounidiol: Another similar compound with a diene structure, known for its biological activities.
Urs-12-en-3-ol, acetate, (3β)-: This compound has a similar ursane skeleton and is used in various chemical and biological studies.
Uniqueness
Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound for further study and development .
Properties
CAS No. |
146029-91-6 |
---|---|
Molecular Formula |
C46H54Na2O8 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
disodium;2-[[(1S,2R,4aS,6aR,6bS,8aR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-4a-yl]methoxycarbonyl]benzoate |
InChI |
InChI=1S/C46H56O8.2Na/c1-27-18-23-46(26-53-40(51)31-14-10-8-12-29(31)38(47)48)25-24-44(6)33(37(46)28(27)2)16-17-35-43(5)21-20-36(42(3,4)34(43)19-22-45(35,44)7)54-41(52)32-15-11-9-13-30(32)39(49)50;;/h8-17,27-28,34,36-37H,18-26H2,1-7H3,(H,47,48)(H,49,50);;/q;2*+1/p-2/t27-,28+,34+,36+,37+,43+,44-,45-,46-;;/m1../s1 |
InChI Key |
GJARYLQSCIDVEF-PPHBCKGOSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)[C@@H]2[C@H]1C)C)COC(=O)C7=CC=CC=C7C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1C)C)COC(=O)C7=CC=CC=C7C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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